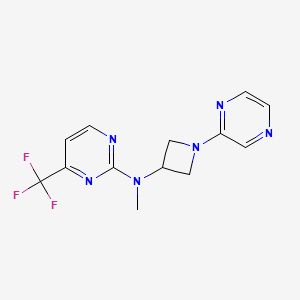
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPZP, is a novel compound that has gained considerable attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating various signaling pathways. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function by modulating the NMDA receptor and reducing neuroinflammation.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects in various studies. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis and inhibits cell proliferation. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is also relatively easy to synthesize and has a high purity. However, one of the limitations of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in water, which can make it difficult to use in some lab experiments.
将来の方向性
There are several future directions for N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could investigate ways to improve the solubility of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which could increase its potential applications in lab experiments.
合成法
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 1-pyrazin-2-ylazetidin-3-amine in the presence of N-methylmorpholine as a catalyst. The reaction yields N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine as a white solid with a purity of over 95%.
科学的研究の応用
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation studies have demonstrated that N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c1-21(12-19-3-2-10(20-12)13(14,15)16)9-7-22(8-9)11-6-17-4-5-18-11/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGYNULODZBOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)

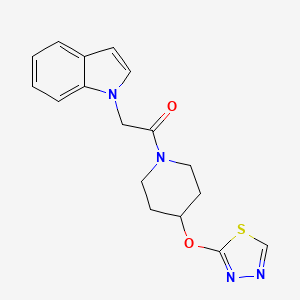
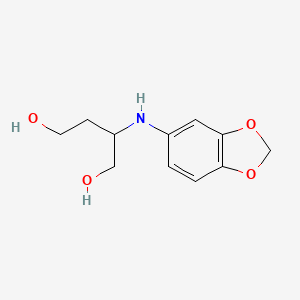
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
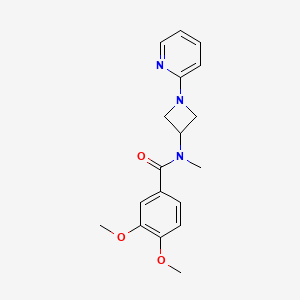
![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)
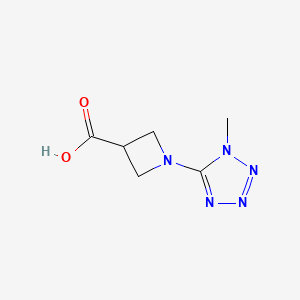
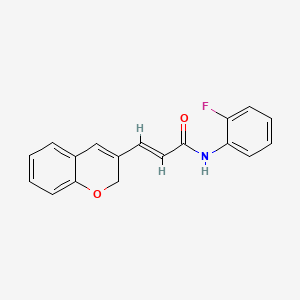
![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)